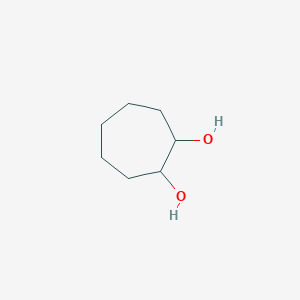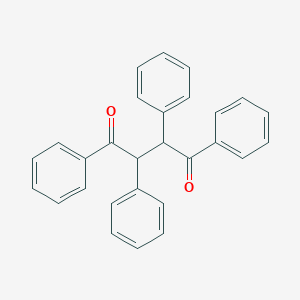
1,2,3,4-Tetraphenyl-1,4-butanedione
Overview
Description
1,2,3,4-Tetraphenyl-1,4-butanedione is an organic compound with the molecular formula C({28})H({22})O(_{2}) It is characterized by the presence of four phenyl groups attached to a butanedione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetraphenyl-1,4-butanedione can be synthesized through several methods. One common approach involves the reaction of benzil with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})). The reaction proceeds via a Friedel-Crafts acylation mechanism, resulting in the formation of the tetraphenyl-substituted butanedione.
Another method involves the oxidative coupling of diphenylacetylene using a suitable oxidizing agent like potassium permanganate (KMnO({4})) or osmium tetroxide (OsO({4})). This method provides a direct route to the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetraphenyl-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).
Reduction: Reducing agents such as sodium borohydride (NaBH({4})) are typically used.
Substitution: Reagents like halogens (Cl({2})) or nitrating agents (HNO(_{3})) can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2,3,4-tetraphenyl-1,4-butanedione exerts its effects depends on the specific application. In chemical reactions, its diketone groups can participate in various mechanisms, including nucleophilic addition and condensation reactions. In biological systems, the compound may interact with cellular targets, disrupting normal cellular processes and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-1,2-ethanedione (Benzil): Similar in structure but with fewer phenyl groups.
1,2,3,4-Tetraphenyl-1,3-butadiene: Similar in having four phenyl groups but differs in the position of double bonds.
Tetraphenylcyclopentadienone: Another tetraphenyl-substituted compound with a different core structure.
Uniqueness
1,2,3,4-Tetraphenyl-1,4-butanedione is unique due to its specific arrangement of phenyl groups and the presence of two diketone functionalities. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
1,2,3,4-tetraphenylbutane-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHKSCFJQMEDTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341236 | |
| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10516-92-4 | |
| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


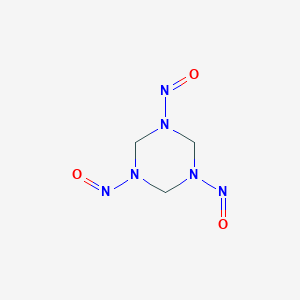
![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)
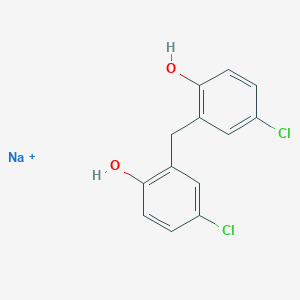
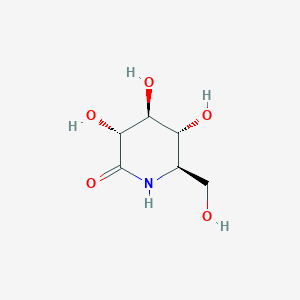
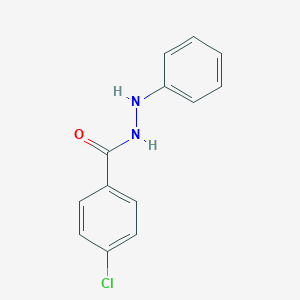
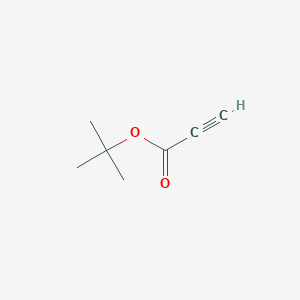
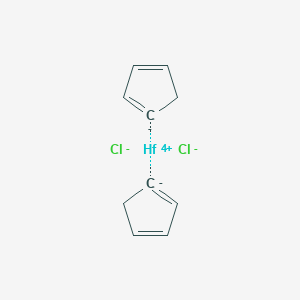
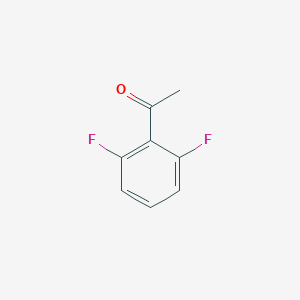


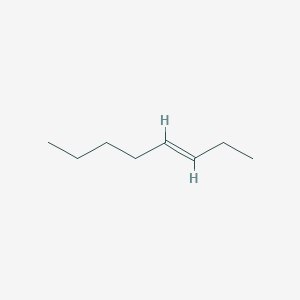

![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)
